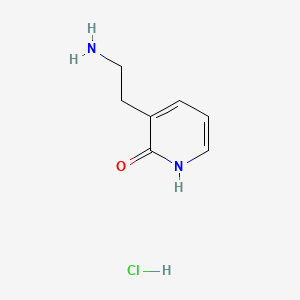

3-(2-Aminoethyl)pyridin-2-olhydrochloride

Description

Evolution of Pyridine (B92270) Chemistry in Modern Organic and Materials Science Research

The journey of pyridine chemistry began in the 19th century with its initial isolation from coal tar. The Scottish chemist Thomas Anderson is credited with the first isolation of pyridine in 1849. A significant milestone was achieved in 1876 when William Ramsay accomplished the first synthesis of a heteroaromatic compound by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace to produce pyridine. The realization of pyridine's structural similarity to benzene, with one CH group replaced by a nitrogen atom, was a pivotal moment in the advancement of organic chemistry.

The discovery and synthesis of pyridine paved the way for a diverse family of derivatives that have demonstrated immense importance in various scientific fields. In medicinal chemistry, numerous pyridine-containing drugs have received FDA approval, highlighting the scaffold's value in developing therapeutic agents. The adaptability of the pyridine ring allows for the synthesis of a wide range of functionalized molecules with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov

Beyond pharmaceuticals, pyridine derivatives are integral to the development of agrochemicals, such as insecticides and herbicides. In materials science, the unique electronic properties of the pyridine ring have been exploited in the creation of polymers, dyes, and nanoparticles. Pyridine-based materials have shown potential in applications ranging from energy storage and catalysis to biomedicine. The ongoing research in this area focuses on developing new synthetic methods that are more sustainable and environmentally friendly.

Structural Context and Research Significance of 3-(2-Aminoethyl)pyridin-2-ol Hydrohalides in Chemical Science

The compound 3-(2-Aminoethyl)pyridin-2-ol hydrochloride is a derivative of pyridin-2-ol, also known as 2-hydroxypyridine (B17775). A key feature of pyridin-2-ols is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. wikipedia.org Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents and the solid state typically favor the 2-pyridone form. wikipedia.org

The structural significance of 3-(2-Aminoethyl)pyridin-2-ol hydrochloride lies in the combination of the pyridin-2-ol core and the 3-substituted 2-aminoethyl side chain. The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, known for its ability to act as both a hydrogen bond donor and acceptor, which is crucial for binding to biological targets. nih.govfrontiersin.org

The 2-aminoethylpyridine moiety is also of considerable interest. For instance, 2-pyridylethylamine is a known histamine (B1213489) H1 receptor agonist. wikipedia.org The presence of the aminoethyl side chain introduces a basic center and the potential for further functionalization, which has been utilized in the synthesis of urea (B33335) derivatives. fishersci.com The hydrochloride salt form of such compounds generally enhances water solubility and stability, which is advantageous for research and potential applications.

While specific research on 3-(2-Aminoethyl)pyridin-2-ol hydrochloride is limited, the constituent functional groups suggest potential for investigation in several areas. The combination of a pyridin-2-ol ring, known for its diverse biological activities, and an aminoethyl side chain, which can interact with various biological targets, makes this compound and its derivatives interesting candidates for drug discovery and materials science research.

Current Research Paradigms and Unexplored Frontiers for Pyridinol Derivatives

Current research on pyridinol and pyridinone derivatives is highly active, with a significant focus on medicinal chemistry. Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects. nih.govfrontiersin.org Recent studies have explored pyridinone derivatives as potent and selective antagonists for adenosine (B11128) A2A receptors for cancer immunotherapy. nih.gov

The development of novel synthetic methodologies to access functionalized pyridinones remains a key research area. This includes the use of multicomponent reactions and catalytic processes to build molecular complexity in an efficient and sustainable manner. researchgate.net Computational studies, including Density Functional Theory (DFT) calculations, are increasingly being used to understand the electronic structure, reactivity, and tautomeric equilibria of pyridinol derivatives, aiding in the rational design of new molecules with desired properties. researchgate.netrsc.org

Unexplored frontiers for pyridinol derivatives, including 3-(2-Aminoethyl)pyridin-2-ol, lie in their potential application in materials science. The hydrogen-bonding capabilities and potential for self-assembly of the pyridin-2-one tautomer could be exploited in the design of supramolecular structures and functional materials. The aminoethyl side chain offers a site for polymerization or grafting onto surfaces, opening possibilities for the development of novel polymers and functionalized materials.

Furthermore, the specific substitution pattern of 3-(2-Aminoethyl)pyridin-2-ol may confer unique photophysical properties that have yet to be investigated. The exploration of its coordination chemistry with various metal ions could also lead to the discovery of new catalysts or materials with interesting magnetic or electronic properties. The synthesis and detailed characterization of 3-(2-Aminoethyl)pyridin-2-ol hydrochloride and its derivatives are crucial first steps to unlocking their full potential in these emerging research areas.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H11ClN2O |

|---|---|

Molecular Weight |

174.63 g/mol |

IUPAC Name |

3-(2-aminoethyl)-1H-pyridin-2-one;hydrochloride |

InChI |

InChI=1S/C7H10N2O.ClH/c8-4-3-6-2-1-5-9-7(6)10;/h1-2,5H,3-4,8H2,(H,9,10);1H |

InChI Key |

HELUFERHODPLQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C(=C1)CCN.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformative Pathways for 3 2 Aminoethyl Pyridin 2 Ol Scaffolds

Strategic Approaches to Pyridin-2-ol Core Synthesis

The pyridin-2-ol moiety, which exists in tautomeric equilibrium with its pyridin-2(1H)-one form, is a privileged structure in medicinal chemistry. Its synthesis can be achieved through various strategic pathways, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

Classical Condensation Reactions and Their Mechanistic Elucidation

Classical condensation reactions remain a cornerstone for the construction of the pyridine (B92270) ring. These methods typically involve the formation of the heterocyclic system by combining acyclic precursors through a sequence of condensation, addition, and cyclization/dehydration steps.

One notable method is the Bohlmann-Rahtz pyridine synthesis , which generates substituted pyridines from the condensation of an enamine with an ethynylketone. wikipedia.orgorganic-chemistry.org The reaction proceeds in two main stages: a Michael addition to form an aminodiene intermediate, followed by a heat-induced cyclodehydration to yield the aromatic pyridine ring. organic-chemistry.orgjk-sci.com The primary advantage of this method is the high degree of regiocontrol, affording a single isomer of the trisubstituted pyridine. beilstein-journals.org Initially, the reaction required high temperatures for the final cyclization step, but modifications using Brønsted or Lewis acid catalysts (e.g., acetic acid, ytterbium triflate, zinc bromide) have made it possible to perform the reaction in a single, lower-temperature step. organic-chemistry.orgjk-sci.combeilstein-journals.org

The mechanism involves the nucleophilic attack of the enamine on the activated alkyne, forming a stabilized intermediate. Subsequent isomerization from the (2Z, 4E)-dienone to the (2E, 4E)-dienone is necessary before the final electrocyclization and dehydration can occur to furnish the pyridine ring. organic-chemistry.org

Another classical approach involves the reaction of 1,3-dicarbonyl compounds with cyanoacetamide derivatives. This method is particularly effective for producing highly functionalized 3-cyano-2-pyridone scaffolds. ekb.egmdpi.com The reaction is typically base-catalyzed (e.g., KOH, piperidine) and proceeds via a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration. mdpi.com

Table 1: Examples of Classical Condensation Reactions for Pyridin-2-one Synthesis

| Reaction Name | Reactants | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Acetic Acid, Toluene, Reflux | 2,3,6-Trisubstituted Pyridine | organic-chemistry.org |

| Bohlmann-Rahtz Synthesis | Ethyl β-aminocrotonate, Phenylpropynone | Microwave, Acetic Acid | 2,3,6-Trisubstituted Pyridine | beilstein-journals.org |

| Cyanoacetamide Condensation | Cyanoacetamide, Acetylacetone | KOH, Ethanol, Reflux | 3-Cyano-4,6-dimethyl-2-pyridone | mdpi.com |

Transition-Metal-Catalyzed Cross-Coupling and Cyclization for Functionalized Pyridines

Transition-metal catalysis has revolutionized the synthesis of functionalized heterocycles, including pyridin-2-ones. These methods offer high efficiency and broad functional group compatibility, allowing for the late-stage modification of complex molecules.

Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds. This palladium-catalyzed reaction can be employed to introduce aryl or vinyl substituents onto a pre-existing pyridinone core. For instance, a halogenated pyridin-2-one can be coupled with an appropriate boronic acid or ester to construct complex scaffolds. nih.gov The synthesis of 3-(indol-4-yl)-5-nitropyridin-2(1H)-one has been achieved using this methodology, highlighting its utility in building the specific 3-substituted pyridinone framework. nih.gov

Copper-catalyzed reactions have also emerged as a valuable strategy. For example, Cu(II)-catalyzed C-N bond formation reactions between 2-aminopyridines and arylboronic acids provide a route to N-aryl-2-aminopyridines, which can be precursors to various heterocyclic systems. beilstein-journals.org Furthermore, copper-catalyzed oxidative cyclization reactions can be used to synthesize formyl-substituted imidazo[1,2-a]pyridines, demonstrating the power of this approach in creating functionalized fused pyridine systems under aerobic conditions. beilstein-journals.org

Table 2: Transition-Metal Catalysts in Pyridine/Pyridinone Synthesis

| Reaction Type | Catalyst System | Substrates | Product Feature | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 5-Bromo-3-nitropyridin-2(1H)-one, Indole-4-boronic acid pinacol ester | 3-Indolyl-pyridin-2-one | nih.gov |

| C-N Coupling/Cyclization | Cu(OAc)₂, Cs₂CO₃ | 2-Aminopyridine, Arylboronic acid | Pyrido[1,2-a]benzimidazole | beilstein-journals.org |

| Rh(III)-Catalyzed C-H/C-H Cross-Coupling | [RhCp*Cl₂]₂, AgSbF₆ | 2-Pyridone, Thiophene | 6-Thiophenyl-pyridin-2-one | researchgate.net |

Emerging Photochemical and Metal-Free Synthetic Protocols for Pyridinols

In recent years, there has been a significant push towards developing more sustainable synthetic methods. Photochemical and metal-free reactions align with the principles of green chemistry by minimizing waste and avoiding the use of toxic and expensive heavy metals.

Photochemical methods utilize light to promote chemical reactions, often enabling unique transformations that are inaccessible through thermal methods. For instance, a visible-light-mediated protocol for the synthesis of 3-fluoropyridines has been developed. acs.org This reaction involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with ammonium acetate. acs.org Similarly, photochemical approaches have been used to synthesize dihydroimidazo[1,2-a]pyridin-3(2H)-ones through the irradiation of imidazolone precursors, proceeding without catalysts or additional reagents.

Metal-free synthesis provides an alternative to transition-metal-catalyzed processes. These reactions often rely on the use of iodine, acid/base catalysis, or microwave irradiation to promote bond formation and cyclization. nih.govacs.org For example, a metal-free protocol for assembling benzofuro[2,3-c]pyridin-3-ols from 2,3-disubstituted benzofuran derivatives has been reported, highlighting the advantages of avoiding expensive metal catalysts and ligands. nih.gov The synthesis of N-substituted 3-amino-2-pyridones has also been achieved efficiently from ethyl nitroacetate and primary amines without the need for a metal catalyst, showcasing a scalable and practical approach for medicinal chemistry applications. nih.gov

Stereoselective and Regioselective Construction of Aminoethylpyridine Moieties

The introduction of the 2-aminoethyl side chain at the C3 position of the pyridin-2-ol core requires precise control over regioselectivity. Furthermore, for the development of chiral analogues, stereocontrol is paramount.

Direct Amination Methodologies for Pyridine Rings

Achieving C3-selectivity on a pyridine ring is a significant synthetic challenge due to the inherent electronic properties of the heterocycle, which typically direct nucleophilic attack to the C2 and C4 positions and electrophilic attack to the C3 position. However, modern synthetic methods have provided solutions to this problem.

A notable strategy involves a dearomatization-rearomatization sequence using Zincke imine intermediates . nih.govresearchgate.net Pyridine can be activated by reacting with 2,4-dinitrochlorobenzene to form a Zincke salt, which then opens to an imine. A recently developed photochemical method allows for the C3-amination of these Zincke imines by reacting them with an amidyl radical generated from N-aminopyridinium salts. nih.govchemrxiv.org This process is highly regioselective for the C3 position and proceeds under mild conditions. nih.gov

Alternatively, the aminoethyl side chain can be constructed from a precursor already present on the ring. For example, a 3-cyanopyridine could be reduced and homologated, or a 3-vinylpyridine could undergo hydroamination or a related addition reaction. The synthesis of 2-(pyridin-3-yl)ethanamine, the key side chain, is well-established and it serves as a common intermediate and reagent in organic synthesis. biosynce.combiosynce.comsigmaaldrich.com This intermediate can be prepared through various routes, such as the reduction of 3-pyridineacetonitrile.

Chiral Synthesis of Aminoethyl Side Chains and Analogues

Introducing chirality into the aminoethyl side chain is crucial for exploring the stereochemical requirements of biologically active molecules. This is typically achieved through asymmetric synthesis, employing chiral catalysts, auxiliaries, or starting materials.

Asymmetric hydrogenation is a powerful technique for creating chiral centers. Ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines has been used to generate chiral 1,2,3,4-tetrahydroquinoline scaffolds with excellent enantioselectivities. These scaffolds can then be used to synthesize tunable chiral pyridine–aminophosphine ligands. rsc.org While not a direct synthesis of the aminoethyl side chain, this demonstrates the principle of using asymmetric catalysis to create chiral building blocks containing a pyridine motif.

A rhodium-catalyzed asymmetric reductive Heck reaction offers a pathway to enantioenriched 3-substituted piperidines from pyridine precursors. nih.govorganic-chemistry.org The process involves the partial reduction of pyridine to a dihydropyridine, followed by an asymmetric carbometalation with an arylboronic acid, and a final reduction. This strategy provides access to a wide variety of chiral 3-substituted piperidines, which are structurally related to the desired aminoethylpyridine side chain. nih.gov

The synthesis of chiral pyridine carboxamides starting from pyridine-2,6-dicarbonyl dichloride and chiral amino acid esters provides another example of incorporating chirality into side chains attached to a pyridine ring. nih.gov These strategies can be adapted to synthesize enantiomerically pure analogues of the 3-(2-aminoethyl) side chain, for example, by asymmetric reduction of a suitable ketone precursor or by using chiral nucleophiles.

Table 3: Methods for Stereoselective Synthesis of Pyridine Derivatives

| Method | Catalyst/Reagent | Substrate Type | Product Feature | Ref. |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium-catalyst | 2-(Pyridin-2-yl)quinolines | Chiral Tetrahydroquinoline Scaffold | rsc.org |

| Asymmetric Reductive Heck | Rh-catalyst, (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid | Enantioenriched 3-Aryl-tetrahydropyridine | nih.govorganic-chemistry.org |

| Chiral Precursor Coupling | D-alanyl methyl ester | Pyridine-2,6-dicarbonyl dichloride | Chiral bis-D-alanyl pyridine | nih.gov |

Biocatalytic and Green Chemistry Routes for Hydroxylation and Derivatization

In recent years, the principles of green chemistry have steered synthetic efforts towards more sustainable and environmentally benign methodologies. Biocatalysis, leveraging the inherent selectivity and efficiency of enzymes and whole-cell systems, offers a powerful alternative to traditional chemical synthesis.

The introduction of hydroxyl groups onto the pyridine ring is a key transformation that can significantly modulate the biological activity and physicochemical properties of the resulting compounds. Enzyme-mediated oxyfunctionalization provides a highly regioselective and stereoselective means to achieve this.

Oxygenating biocatalysts, such as cytochrome P450 monooxygenases (CYPs) and flavin-dependent monooxygenases, are particularly adept at catalyzing C-H hydroxylation reactions under mild conditions. nih.gov While direct enzymatic hydroxylation of the 3-(2-Aminoethyl)pyridin-2-ol scaffold is not extensively documented, studies on related pyridine derivatives offer valuable insights. For instance, CYPs have been utilized for the hydroxyl functionalization of various unactivated sp3 C-H sites, a reaction that is challenging to achieve with conventional chemical methods. nih.gov Proline hydroxylases, a class of Fe/αKG dependent enzymes, have been successfully applied for the selective hydroxylation of L-proline and L-pipecolic acid, demonstrating the potential for enzymatic modification of heterocyclic structures. nih.gov

The regioselectivity of enzymatic hydroxylation can be influenced by the substitution pattern of the pyridine ring. For example, the mutant soil bacterium Pseudomonas putida UV4, which contains a toluene dioxygenase (TDO) enzyme, has been shown to metabolize a series of substituted pyridines. nih.gov The position of the substituent dictates the site of hydroxylation, with 4-alkylpyridines being hydroxylated on the ring to yield 4-substituted 3-hydroxypyridines, while 3-alkylpyridines undergo hydroxylation on the alkyl side chain. nih.gov This suggests that the ethylamino side chain in 3-(2-Aminoethyl)pyridin-2-ol could potentially be a target for enzymatic hydroxylation.

A summary of relevant enzyme systems and their potential application to pyridine derivatization is presented in the table below.

| Enzyme System | Microorganism Source | Potential Transformation on Pyridine Scaffolds | Reference |

| Toluene Dioxygenase (TDO) | Pseudomonas putida UV4 | Regioselective ring and side-chain hydroxylation | nih.gov |

| Cytochrome P450s (CYPs) | Various (e.g., Bacillus megaterium, Aspergillus fumigatus) | Hydroxylation of unactivated C-H bonds | nih.gov |

| Proline Hydroxylases (PHs) | Various | Selective hydroxylation of heterocyclic amino acid precursors | nih.gov |

Whole-cell biotransformations offer several advantages over the use of isolated enzymes, including the obviation of enzyme purification and the in-situ regeneration of necessary cofactors. Several microbial systems have been identified for their ability to perform regioselective modifications on pyridine derivatives.

Burkholderia sp. MAK1, a bacterium capable of utilizing pyridin-2-ol as a carbon source, has demonstrated a remarkable ability to convert various pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. researchgate.net This regioselective oxyfunctionalization presents a promising method for the preparation of various pyridin-5-ols. researchgate.net The general applicability of this system to substituted pyridines suggests its potential for the hydroxylation of the 3-(2-Aminoethyl)pyridin-2-ol scaffold at the C5-position.

Another notable example is the bacterial species Ralstonia/Burkholderia sp. strain DSM 6920, which regioselectively hydroxylates 6-methylnicotinate at the C2 position. nih.gov While the substrate specificity for 3-(2-Aminoethyl)pyridin-2-ol would need to be investigated, this system highlights the potential of microbial screening to identify catalysts for specific hydroxylation reactions on the pyridine core.

The table below summarizes key findings from whole-cell biotransformation studies on pyridine derivatives.

| Microorganism | Substrate(s) | Product(s) | Key Findings | Reference |

| Burkholderia sp. MAK1 | Pyridin-2-amines, Pyridin-2-ones | 5-hydroxy derivatives | Regioselective hydroxylation at the C5 position. | researchgate.net |

| Pseudomonas putida UV4 | Substituted pyridines | Hydroxylated pyridines (ring and side-chain) | Regioselectivity is dependent on the substituent position. | nih.gov |

| Ralstonia/Burkholderia sp. strain DSM 6920 | 6-Methylnicotinate | 2-Hydroxy-6-methylnicotinate | Regioselective hydroxylation at the C2 position. | nih.gov |

Post-Synthetic Modification and Functionalization of 3-(2-Aminoethyl)pyridin-2-ol

Post-synthetic modification (PSM) is a powerful strategy for introducing diverse functional groups onto a core scaffold, thereby expanding its chemical space and enabling the fine-tuning of its properties. The 3-(2-Aminoethyl)pyridin-2-ol scaffold possesses two primary sites for functionalization: the primary amino group of the ethylamino side chain and the pyridin-2-ol ring itself.

The primary amino group is a versatile handle for a variety of chemical transformations. Amide bond formation, a cornerstone of medicinal chemistry, can be readily achieved by coupling the amine with a wide range of carboxylic acids. researchgate.netnih.govluxembourg-bio.com This reaction is typically facilitated by coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-Hydroxybenzotriazole (HOBt) and a base such as N,N-Diisopropylethylamine (DIPEA). nih.gov This approach allows for the introduction of a vast array of functionalities, including aliphatic, aromatic, and heterocyclic moieties, by simply varying the carboxylic acid coupling partner.

Alkylation of the primary amine represents another avenue for derivatization. Reductive amination, for instance, allows for the introduction of alkyl groups through reaction with aldehydes or ketones in the presence of a reducing agent. Furthermore, the amino group can be functionalized through reactions such as sulfonylation, urea (B33335) formation, and guanidinylation, each introducing distinct chemical properties to the parent molecule.

The pyridin-2-ol ring can also be a target for functionalization. O-alkylation of the hydroxyl group can be achieved using various alkyl halides in the presence of a base. nih.gov This modification can alter the electronic properties of the pyridine ring and provide a site for further chemical manipulation. Additionally, electrophilic aromatic substitution reactions on the pyridine ring, though often challenging due to the electron-deficient nature of the ring, could potentially be employed to introduce substituents at specific positions, guided by the existing substitution pattern.

The table below outlines common post-synthetic modification strategies applicable to the 3-(2-Aminoethyl)pyridin-2-ol scaffold.

| Reaction Type | Reagents and Conditions | Functional Group Modified | Introduced Functionality |

| Amide Coupling | Carboxylic acid, EDC, HOBt, DIPEA | Primary amine | Amide |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | Primary amine | Secondary or tertiary amine |

| N-Acylation | Acyl chloride or anhydride (B1165640), base | Primary amine | Amide |

| O-Alkylation | Alkyl halide, base (e.g., K₂CO₃) | Pyridin-2-ol hydroxyl | Ether |

Advanced Structural Characterization and Spectroscopic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure of 3-(2-Aminoethyl)pyridin-2-ol hydrochloride in solution. A primary focus of NMR analysis is the investigation of the lactam-lactim tautomerism inherent to the 2-hydroxypyridine (B17775) moiety. The equilibrium between the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form is highly influenced by the solvent. In polar solvents, the 2-pyridone tautomer is generally favored. wikipedia.org Given that the compound is a hydrochloride salt, it is expected to exist predominantly in the protonated 2-pyridone form in aqueous or other polar solutions.

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for the unambiguous assignment of all proton and carbon signals and for confirming the compound's connectivity.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the three protons on the pyridine (B92270) ring and the four protons of the ethyl side chain, in addition to exchangeable protons from the amine and amide/hydroxyl groups. Upon formation of the hydrochloride salt, protonation of the ring nitrogen leads to a downfield shift of all ring protons compared to the free base. pw.edu.pl The protons of the ethyl group (a pair of triplets) and the aromatic protons would be clearly visible.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, often acquired with proton decoupling, would display seven distinct carbon signals. A key indicator of the predominant tautomeric form is the chemical shift of the C2 carbon. A signal in the range of δ 160-165 ppm would be indicative of a carbonyl carbon, confirming the 2-pyridone structure.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu It would show correlations between adjacent protons on the pyridine ring (e.g., H4-H5, H5-H6) and, crucially, between the two methylene (B1212753) groups of the aminoethyl side chain, confirming the -CH₂-CH₂- linkage.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹J-coupling). sdsu.eduyoutube.com Each protonated carbon would show a cross-peak with its attached proton(s), allowing for the direct assignment of the ¹³C signals for the CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride in D₂O.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| C2 | - | ~164.0 (C=O) | H4, H6 |

| C3 | - | ~125.0 | H4, H5, -CH₂- (ethyl) |

| C4 | ~7.5 (d) | ~140.0 | H5, H6, -CH₂- (ethyl) |

| C5 | ~6.8 (t) | ~118.0 | H4, H6 |

| C6 | ~7.8 (d) | ~138.0 | H4, H5 |

| -CH₂- (ring) | ~3.1 (t) | ~35.0 | C3, C4, -CH₂-N |

| -CH₂-N | ~3.4 (t) | ~39.0 | C3, -CH₂- (ring) |

Solid-state NMR (ssNMR) spectroscopy provides crucial insights into the structure, conformation, and dynamics of the compound in its crystalline form, complementing data from solution NMR. For 2-pyridone systems, ssNMR is particularly effective at confirming the dominant tautomer in the solid state. wikipedia.org Techniques such as ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed. The chemical shift of the C2 carbon in the ¹³C CP-MAS spectrum would definitively distinguish between the pyridone (C=O, ~160-165 ppm) and hydroxypyridine (C-OH, ~155-160 ppm) forms. Furthermore, ¹⁵N ssNMR could directly probe the nitrogen environment, differentiating between an N-H (pyridone) and an N (hydroxypyridine) site.

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular and Fragment Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of 3-(2-Aminoethyl)pyridin-2-ol hydrochloride and for obtaining structural information through the analysis of its fragmentation patterns.

ESI-MS is a soft ionization technique ideal for analyzing polar and ionic compounds like hydrochloride salts. In positive ion mode, the compound is expected to readily form a protonated molecular ion, [M+H]⁺, where M is the free base. The resulting mass-to-charge ratio (m/z) would confirm the molecular weight of the free base (C₇H₁₀N₂O).

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would induce fragmentation, providing valuable structural data. The fragmentation pathways for protonated aminoalkyl pyridines and related structures often involve cleavage of the side chain. mdpi.com A characteristic fragmentation would be the cleavage of the C-C bond beta to the pyridine ring, leading to the loss of an aminoethylene radical and formation of a stable pyridinylmethyl cation. Another likely fragmentation pathway involves the loss of ammonia (B1221849) from the protonated amino group. nih.govnih.gov

Table 2: Predicted ESI-MS/MS Fragmentation Data for 3-(2-Aminoethyl)pyridin-2-ol (Free Base, MW = 138.17).

| m/z Value | Ion Formula | Identity |

| 139.08 | [C₇H₁₁N₂O]⁺ | [M+H]⁺ (Protonated Molecule) |

| 122.05 | [C₇H₈NO]⁺ | [M+H - NH₃]⁺ |

| 110.06 | [C₆H₈NO]⁺ | [M+H - C₂H₄NH₂]⁺ (after rearrangement) |

| 95.05 | [C₅H₅NO]⁺ | Pyridone ring fragment |

Direct analysis of the non-volatile 3-(2-Aminoethyl)pyridin-2-ol hydrochloride by GC-MS is not feasible. The analysis would require conversion to a more volatile and thermally stable derivative. nih.govnih.gov The primary amine and the active hydrogen on the pyridone ring can be targeted for derivatization. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) are common strategies for amino and hydroxyl/amide groups. scilit.com

Once derivatized, the compound could be separated by gas chromatography and analyzed by mass spectrometry. The mass spectrum would show a molecular ion corresponding to the derivatized molecule. The fragmentation pattern under electron ionization (EI) would be dominated by cleavages characteristic of the derivative used, as well as fragmentation of the aminoethyl side chain. This approach is particularly useful for quantitative analysis in complex matrices. scilit.com

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. For 3-(2-Aminoethyl)pyridin-2-ol hydrochloride, this technique would unambiguously confirm the tautomeric form, establish the molecular conformation, and detail the intermolecular interactions, such as hydrogen bonding, that define the crystal lattice.

Based on extensive studies of 2-pyridone and its derivatives, it is strongly predicted that the compound exists as the 2-pyridone tautomer in the crystalline state. wikipedia.orgresearchgate.net The crystal structure would reveal a C2=O double bond and a proton located on the ring nitrogen (N1). The aminoethyl side chain would be protonated (-NH₃⁺), and a chloride anion (Cl⁻) would be present to balance the charge.

The solid-state architecture would be stabilized by a robust network of hydrogen bonds. These interactions would likely involve the protonated amine, the chloride ion, the N-H group of the pyridone ring, and the carbonyl oxygen, connecting the molecules into a well-defined three-dimensional lattice. mdpi.com

Table 3: Predicted Crystallographic Data and Key Structural Features for 3-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride.

| Parameter | Predicted Value/Observation | Significance |

| Crystal System | Monoclinic or Orthorhombic | Common for organic salts |

| Space Group | e.g., P2₁/c | Provides symmetry information |

| Tautomeric Form | 2-Pyridone | Confirmed by H-atom location on N1 |

| C2-O bond length | ~1.24 Å | Consistent with C=O double bond |

| C2-N1 bond length | ~1.38 Å | Shorter than a typical C-N single bond |

| Conformation | Rotation around C3-C(ethyl) bond | Defines side-chain orientation |

| Hydrogen Bonding | N⁺-H···Cl⁻, N-H···O=C, N-H···Cl⁻ | Key interactions stabilizing the crystal packing |

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. For 3-(2-Aminoethyl)pyridin-2-ol hydrochloride, this method would be employed to establish its absolute configuration, bond lengths, bond angles, and intermolecular interactions.

Hypothetical Crystallographic Data:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1005 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

Note: The data in this table is hypothetical and serves as an example of what would be determined through SCXRD analysis.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and can be instrumental in studying polymorphism, which is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties. PXRD analysis of 3-(2-Aminoethyl)pyridin-2-ol hydrochloride would reveal its characteristic diffraction pattern, which could be used to identify the compound and assess its purity.

Hypothetical PXRD Peak List:

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 21.0 | 4.23 | 70 |

| 25.8 | 3.45 | 95 |

| 30.1 | 2.97 | 60 |

Note: This data is a hypothetical representation of a PXRD pattern.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of chemical bonds. For 3-(2-Aminoethyl)pyridin-2-ol hydrochloride, these techniques would be crucial for identifying characteristic vibrations of the pyridin-2-ol ring, the aminoethyl side chain, and the effects of protonation and hydrogen bonding.

Hypothetical Vibrational Band Assignments:

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3400-3200 | O-H, N-H stretching (hydrogen-bonded) | IR, Raman |

| 3100-3000 | Aromatic C-H stretching | IR, Raman |

| 2950-2850 | Aliphatic C-H stretching | IR, Raman |

| 1650-1600 | C=O stretching (keto tautomer) / C=N stretching | IR, Raman |

| 1600-1450 | Aromatic C=C stretching | IR, Raman |

| 1250-1000 | C-N stretching | IR, Raman |

Note: These are expected ranges for the vibrational modes of the functional groups present in the molecule and are for illustrative purposes only.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, is used to study the electronic transitions within a molecule. For 3-(2-Aminoethyl)pyridin-2-ol hydrochloride, UV-Vis spectroscopy would reveal the wavelengths of maximum absorption (λmax), providing insight into the conjugated π-electron system of the pyridin-2-ol ring. Fluorescence spectroscopy would provide information about the molecule's ability to emit light after excitation and its potential applications as a fluorescent probe.

Hypothetical Spectroscopic Data:

| Parameter | Hypothetical Value |

| λmax (nm) | 280, 320 |

| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | 12000, 8000 |

| Emission λmax (nm) | 380 |

| Quantum Yield (Φ) | 0.15 |

Note: The data presented here is hypothetical and represents typical values that might be observed for a molecule with this structure.

Computational Chemistry and Theoretical Modeling of 3 2 Aminoethyl Pyridin 2 Ol Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

DFT calculations are a cornerstone of computational chemistry, used to determine the optimal three-dimensional structure of a molecule and to probe its electronic properties. For a molecule like 3-(2-Aminoethyl)pyridin-2-ol, DFT would be instrumental in understanding the tautomeric equilibrium between the pyridin-2-ol and its pyridin-2-one form, and how protonation (as the hydrochloride salt) influences this balance.

A study on related aminated pyronic compounds investigated tautomeric stability using DFT (B3LYP/6-311+G**) calculations, finding that imine and enamine forms predominate depending on the substituent and solvent. academie-sciences.fr Such an approach for 3-(2-Aminoethyl)pyridin-2-ol hydrochloride would yield precise bond lengths, angles, and charge distributions, forming the basis for all further computational analysis.

Predictive Spectroscopic Analysis (e.g., NMR chemical shifts, vibrational frequencies)

Once an optimized geometry is obtained, DFT can be used to predict spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (vibrational) frequencies are routinely performed and compared with experimental data to confirm molecular structures. researchgate.net For 3-(2-Aminoethyl)pyridin-2-ol hydrochloride, this would involve calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C) to predict the NMR spectrum and computing the vibrational modes to assign infrared absorption bands. While methods for these predictions are well-established, specific results for this compound are not published. nih.govnrel.govnih.gov

Reactivity Predictions and Transition State Analysis

DFT is also a powerful tool for predicting chemical reactivity. By analyzing the molecule's frontier molecular orbitals (HOMO and LUMO), researchers can identify sites susceptible to nucleophilic or electrophilic attack. Furthermore, DFT can map reaction pathways and calculate the energy barriers of transition states, providing a quantitative understanding of reaction kinetics. researchgate.net For 3-(2-Aminoethyl)pyridin-2-ol, this could elucidate its metabolic pathways or potential chemical liabilities, but specific studies are lacking.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

MD simulations model the movement of atoms and molecules over time, offering a dynamic view of a compound's behavior. For the flexible ethylamine (B1201723) side chain of 3-(2-Aminoethyl)pyridin-2-ol, MD simulations would be crucial to explore its conformational landscape—the collection of shapes the molecule can adopt. These simulations, typically performed in a simulated solvent environment, would reveal the most stable conformations in solution and the energetic barriers between them. This information is vital for understanding how the molecule presents itself to a biological target.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

When studying a molecule within a complex biological environment, such as the active site of a protein, full quantum mechanical calculations are often too computationally expensive. QM/MM methods address this by treating the most important region (e.g., the ligand and key amino acid residues) with high-accuracy QM, while the rest of the protein and solvent are modeled using more efficient MM force fields. mdpi.com This hybrid approach provides a balance of accuracy and computational feasibility, essential for studying enzymatic reactions or precise binding interactions of 3-(2-Aminoethyl)pyridin-2-ol hydrochloride in a protein pocket.

Molecular Docking and Binding Free Energy Calculations for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to screen virtual libraries of compounds against a protein target to identify potential drug candidates.

Ligand-Protein Interaction Prediction (e.g., BCL6, PD-L1)

Proteins such as B-cell lymphoma 6 (BCL6) and Programmed death-ligand 1 (PD-L1) are important targets in cancer therapy. nih.gov Molecular docking could be used to predict whether 3-(2-Aminoethyl)pyridin-2-ol hydrochloride can bind to these proteins. The simulation would place the ligand into the protein's binding site in various poses and score them based on factors like hydrogen bonding and hydrophobic interactions. Following docking, more rigorous methods like binding free energy calculations can provide a quantitative estimate of the binding affinity. While extensive docking studies have been performed on BCL6 and PD-L1 with other small molecules, no such data has been published for 3-(2-Aminoethyl)pyridin-2-ol hydrochloride. nih.govmdpi.com

Analysis of Noncovalent Interactions

Noncovalent interactions are fundamental to the structure and function of molecular systems. In the context of 3-(2-Aminoethyl)pyridin-2-ol, several key interactions, including hydrogen bonding, π-stacking, and potential boron-π interactions, play a significant role. Computational studies on related pyridine (B92270) and pyridin-2-ol systems offer valuable data to understand these forces.

Hydrogen Bonding:

The 3-(2-Aminoethyl)pyridin-2-ol molecule possesses multiple hydrogen bond donors (-OH, -NH2) and acceptors (N atom in the ring, O atom), making hydrogen bonding a dominant noncovalent interaction. Theoretical studies on the tautomers of 2-hydroxypyridine (B17775), a core moiety of the target molecule, reveal the energetics of hydrogen bond formation. The pyridin-2-one form is known to form stable hydrogen-bonded dimers. wikipedia.org

Computational analyses, such as those using density functional theory (DFT), can quantify the strength of these interactions. For instance, calculations on 2-hydroxypyridine dimers and hydrated complexes show significant dissociation energies, indicating strong hydrogen bonds. researchgate.net The presence of the aminoethyl side chain in 3-(2-Aminoethyl)pyridin-2-ol introduces additional possibilities for both intra- and intermolecular hydrogen bonding, further influencing its conformational preferences and crystal packing.

| Complex | Computational Method | Calculated Dissociation Energy (kJ/mol) | Reference |

|---|---|---|---|

| 2-hydroxypyridine⋯H₂O | B3LYP/6-31G(d) | 38.3 | researchgate.net |

| Pyridin-2-one⋯H₂O | B3LYP/6-31G(d) | 40.8 | researchgate.net |

| 2-hydroxypyridine Dimer | B3LYP/6-31G(d) | 73.0 | researchgate.net |

| Pyridin-2-one Dimer | B3LYP/6-31G(d) | 82.7 | researchgate.net |

| 2-hydroxypyridine⋯Pyridin-2-one | B3LYP/6-31G(d) | 71.1 | researchgate.net |

π-Stacking:

The pyridine ring in 3-(2-Aminoethyl)pyridin-2-ol allows for π-stacking interactions, which are crucial for the stabilization of molecular assemblies in both solid and biological systems. Computational studies on pyridine dimers have quantified the binding energies of different stacking geometries. researchgate.net These studies highlight the importance of including electron correlation in calculations to accurately predict the stability of π-stacked systems. The antiparallel-displaced geometry is generally found to be the most stable for pyridine dimers. researchgate.net

| Pyridine Dimer Geometry | Computational Method | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Parallel-Sandwich | MP2/6-311++G | 1.53 | researchgate.net |

| Antiparallel-Sandwich | MP2/6-311++G | 3.05 | researchgate.net |

| Parallel-Displaced | MP2/6-311++G | 2.39 | researchgate.net |

| Antiparallel-Displaced | MP2/6-311++G | 3.97 | researchgate.net |

| T-shaped (up) | MP2/6-311++G | 1.91 | researchgate.net |

| T-shaped (down) | MP2/6-311++G | 1.47 | researchgate.net |

Boron-π Interactions:

Boron-π interactions are a less common but potentially significant type of noncovalent interaction where a boron-containing Lewis acid interacts with the electron-rich π system of an aromatic ring. While there are no specific studies on boron-π interactions involving 3-(2-Aminoethyl)pyridin-2-ol, theoretical studies on other systems, such as complexes of boron trihalides with acetylene (B1199291) and ethylene, demonstrate the feasibility and nature of such interactions. These interactions can be characterized by charge transfer from the π-system to the boron center. The presence of a π-system in the pyridine ring of 3-(2-Aminoethyl)pyridin-2-ol suggests that it could, in principle, engage in boron-π interactions if a suitable boron-containing species were present in its molecular environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of 3-(2-Aminoethyl)pyridin-2-ol, QSAR can provide valuable design principles for developing new molecules with enhanced or specific activities.

A typical QSAR study involves the calculation of a wide range of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression (MLR) or more advanced techniques like artificial neural networks (ANN). nih.gov

For pyridine-based compounds, QSAR studies have identified key molecular descriptors that influence their biological activities. nih.govchemrevlett.com These often include:

Topological descriptors: Such as the Wiener index and Randić connectivity index, which describe the size and branching of the molecule. nih.gov

Quantum chemical descriptors: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment, which relate to the molecule's reactivity and polarity. nih.gov

A hypothetical QSAR model for a series of 3-(2-Aminoethyl)pyridin-2-ol derivatives might take the following general form:

log(1/C) = β₀ + β₁ * (Descriptor₁) + β₂ * (Descriptor₂) + ... + βₙ * (Descriptorₙ)

Where C is the concentration of the compound required to produce a certain biological effect, and the β values are the coefficients determined from the regression analysis.

The insights gained from the coefficients of a QSAR model can guide the modification of the 3-(2-Aminoethyl)pyridin-2-ol scaffold. For example, if a descriptor related to hydrophobicity has a positive coefficient, it would suggest that increasing the hydrophobicity of a particular region of the molecule could lead to higher activity.

| Descriptor Type | Examples | Potential Influence on Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Reactivity, Polarity, Electrostatic Interactions |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Binding site complementarity, Receptor fit |

| Hydrophobic | LogP, Hydrophobic surface area | Membrane permeability, Hydrophobic interactions with receptor |

| Topological | Wiener Index, Connectivity Indices | Molecular size, Shape, Branching |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Specific interactions with biological targets |

By systematically exploring the chemical space around the 3-(2-Aminoethyl)pyridin-2-ol core structure and using predictive QSAR models, it is possible to rationally design new compounds with improved therapeutic potential.

Molecular Interaction Studies and Mechanistic Investigations

Coordination Chemistry and Metal Ion Complexation Research

The nitrogen atom of the pyridine (B92270) ring and the nitrogen of the aminoethyl side chain in 3-(2-Aminoethyl)pyridin-2-ol make it an excellent candidate for acting as a ligand in coordination chemistry, forming stable complexes with various transition metals. wikipedia.org The amino-pyridine scaffold is widely used in the synthesis of metal complexes for applications in catalysis and materials science. nsf.gov

The synthesis of metal complexes involving aminopyridine ligands is well-documented. Typically, a salt of the desired metal (e.g., Ni(II), Cu(II), Fe(III), Pt(II)) is reacted with the ligand in a suitable solvent. nsf.govjscimedcentral.comtcu.edunih.gov The resulting metal chelates are then characterized using a suite of analytical techniques:

FTIR Spectroscopy: Used to identify the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of functional groups, such as the C=N stretch of the pyridine ring or the N-H bends of the amine.

NMR Spectroscopy: Can confirm the structure of diamagnetic complexes in solution.

Elemental Analysis: Verifies the stoichiometric ratio of metal to ligand in the isolated complex. nih.gov

For example, research on a thiazine-pyridine derivative has shown its ability to form well-defined complexes with Pt(II) and Pd(II), with the ligand coordinating to the metal center. nih.gov Similarly, various pyridinophane macrocycles have been used to create complexes with Cu(II) and Fe(III). tcu.edu It is highly probable that 3-(2-Aminoethyl)pyridin-2-ol could act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the primary amine nitrogen, forming a stable chelate ring.

| Characterization Technique | Information Obtained | Example from Analogous Systems |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise molecular structure, bond lengths, coordination geometry. | Determination of Pt-N and Pt-S bond lengths in a thiazine-pyridine complex. nih.gov |

| FTIR Spectroscopy | Confirmation of ligand coordination via shifts in vibrational bands. | Shifts in C=N and N-H bands upon complexation. |

| Elemental Analysis | Stoichiometric formula of the complex. | Confirmation of [MCl₂(PyTz)]·C₂H₆O formula. nih.gov |

Ligand Field Theory (LFT) is an application of molecular orbital theory used to describe the electronic structure and bonding in transition metal complexes. wikipedia.orgdbpedia.org It explains how the interaction between the ligand's orbitals and the metal's d-orbitals leads to a splitting of the d-orbital energies. fiveable.meresearchgate.net The nature of the ligand is critical in determining the magnitude of this splitting.

In the case of 3-(2-Aminoethyl)pyridin-2-ol, the coordinating atoms would be the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the amino group.

σ-bonding: The lone pair of electrons on both nitrogen atoms can form sigma (σ) bonds with empty d-orbitals on the metal center.

π-bonding: The pyridine ring has a π-system. Pyridine is generally considered a weak π-acceptor ligand, meaning it has empty π* orbitals that can accept electron density from filled metal d-orbitals (π-back-bonding). wikipedia.org This interaction can strengthen the metal-ligand bond.

Interaction with Nucleic Acids and Supramolecular Assemblies

Several non-covalent binding modes are possible, including intercalation, groove binding, and electrostatic interactions nih.gov. Intercalation involves the insertion of a planar ligand between the base pairs of the nucleic acid duplex, leading to structural distortions such as unwinding and lengthening of the DNA helix nih.gov. Metal complexes with flat, aromatic ligands, such as phenanthroline or terpyridine, are known to be effective intercalators frontiersin.org. Given the planarity of the pyridinol ring, metal complexes of 3-(2-Aminoethyl)pyridin-2-ol could potentially exhibit intercalative binding.

Groove binding, on the other hand, involves the fitting of the complex within the major or minor groove of the DNA double helix. This mode of interaction is often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions between the complex and the edges of the base pairs. The aminoethyl side chain of 3-(2-Aminoethyl)pyridin-2-ol could play a significant role in groove binding by forming hydrogen bonds with the functional groups in the DNA grooves. A study on a palladium(II) complex with the structurally similar ligand 2-(2-aminoethyl)pyridine (B145717) demonstrated its ability to interact with DNA constituents researchgate.net.

The principles of supramolecular chemistry, particularly self-assembly and self-organization, are central to the construction of complex, functional architectures from molecular components. Metal-ligand coordination is a powerful tool in directing the self-assembly of such structures nih.govmdpi.com. The pyridinol ligand, 3-(2-Aminoethyl)pyridin-2-ol, possesses multiple coordination sites (the pyridyl nitrogen and the hydroxyl oxygen) and a flexible aminoethyl side chain, which can participate in hydrogen bonding. These features make its metal complexes interesting building blocks for supramolecular assemblies.

The geometry of the metal ion and the coordination preferences of the ligand dictate the resulting supramolecular architecture, which can range from discrete multinuclear cages to extended one-, two-, or three-dimensional coordination polymers nih.govresearchgate.net. The formation of these assemblies is driven by a combination of strong metal-ligand bonds and weaker non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces mdpi.comconicet.gov.arconicet.gov.ar. For instance, the mechanochemical milling of 2-hydroxypyridine (B17775) (which exists as 2-pyridone) with salicylic (B10762653) acid leads to the formation of a discrete cocrystal supramolecular assembly through hydrogen bonding researchgate.net.

Fundamental Biochemical Pathway Investigations (e.g., microbial metabolism of pyridinols)

The biodegradation of pyridine and its derivatives, including pyridinols, by microorganisms is a key process in the environmental fate of these compounds and provides insight into fundamental biochemical pathways. Several bacterial strains have been isolated that can utilize pyridine compounds as their sole source of carbon and nitrogen nih.govnih.gov. The metabolic pathways for the degradation of pyridinols typically involve initial hydroxylation steps followed by ring cleavage.

For 2-hydroxypyridine, a common initial step in its microbial metabolism is hydroxylation to form a dihydroxypyridine, such as pyridine-2,5-diol nih.govnih.gov. This reaction is often catalyzed by monooxygenase enzymes. Subsequent steps involve the enzymatic cleavage of the pyridine ring, leading to the formation of aliphatic intermediates that can enter central metabolic pathways researchgate.net. For example, in some bacteria, the degradation of pyridine proceeds through the formation of succinate (B1194679) semialdehyde, which is then converted to succinic acid, a Krebs cycle intermediate nih.govasm.org.

The specific degradation pathway can vary between different microorganisms. For instance, while some bacteria hydroxylate the pyridine ring as an initial step, others may employ a direct oxidative ring cleavage without prior hydroxylation nih.gov. The genes encoding the enzymes involved in these pathways are often located on catabolic plasmids nih.gov.

While the direct microbial metabolism of 3-(2-Aminoethyl)pyridin-2-ol has not been detailed in the available literature, the established pathways for related pyridinols provide a framework for predicting its likely metabolic fate. It is plausible that the degradation would be initiated by hydroxylation of the pyridinol ring, followed by ring cleavage. The aminoethyl side chain would also be subject to metabolism, potentially through deamination or oxidation. Understanding these biochemical pathways is not only important for environmental science but can also inform the design of pyridinol-based compounds with desired biodegradability profiles.

| Organism Type | Initial Substrate | Key Intermediate(s) | Metabolic Pathway Feature |

| Achromobacter sp. | 2-Hydroxypyridine | Pyridine-2,5-diol | Hydroxylation nih.govnih.gov |

| Agrobacterium sp. | 4-Hydroxypyridine | Pyridine-3,4-diol | Hydroxylation nih.govnih.gov |

| Arthrobacter sp. | Pyridine | (Z)-N-(4-oxobut-1-enyl)formamide, Succinate semialdehyde | Direct ring cleavage nih.govasm.org |

| Bacillus sp. | Pyridine | Succinate semialdehyde | Ring cleavage and formation of Krebs cycle intermediates nih.gov |

Advanced Analytical Methodologies for Research Applications

Development of Chromatographic Techniques for High-Throughput Analysis and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis of pyridin-2-one derivatives. These techniques offer high resolution and sensitivity, making them ideal for both quantitative analysis and purity profiling.

Method Validation for Quantification in Complex Research Matrices

The quantification of "3-(2-Aminoethyl)pyridin-2-ol hydrochloride" in complex matrices, such as biological fluids or reaction mixtures, requires a fully validated analytical method to ensure the reliability of the results. europa.eudemarcheiso17025.comfda.govresearchgate.neteuropa.eu A typical validation process, following ICH guidelines, would involve establishing the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). europa.eu

For a substituted pyridin-2-one like the target compound, a reversed-phase HPLC (RP-HPLC) method would likely be developed. google.com The separation could be achieved on a C18 column with a mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724), with UV detection at a wavelength around 220 nm. google.com

Table 1: Representative HPLC Method Validation Parameters for the Quantification of a 3-Substituted Pyridin-2-one Derivative

| Parameter | Typical Value/Range | Description |

|---|---|---|

| Linearity (r²) | > 0.999 | The correlation coefficient of the calibration curve, indicating a linear relationship between concentration and detector response. |

| Range | 1 - 100 µg/mL | The concentration range over which the method is linear, precise, and accurate. |

| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value, determined by spiking a blank matrix with a known concentration of the analyte. |

| Precision (% RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| LOD | ~0.1 µg/mL | The lowest concentration of the analyte that can be reliably detected by the analytical method. |

| LOQ | ~0.3 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

This table presents hypothetical yet representative data based on typical validation results for similar compounds.

Preparative Chromatography for Isolation of Novel Derivatives

In the synthesis of novel derivatives of "3-(2-Aminoethyl)pyridin-2-ol hydrochloride," preparative chromatography is a crucial step for the isolation and purification of the target molecules. nih.gov This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

The process typically involves an initial purification by column chromatography using silica (B1680970) gel. nih.gov Subsequent purification can be achieved using preparative RP-HPLC to yield highly pure compounds. The fractions are collected and the solvent is evaporated to obtain the purified derivative. The purity of the isolated compound is then confirmed using analytical HPLC. nih.gov

Electrochemical Methods for Reaction Monitoring and Material Characterization

Electrochemical techniques offer powerful tools for studying the redox properties of "3-(2-Aminoethyl)pyridin-2-ol hydrochloride" and for monitoring its reactions in real-time. mdpi.com These methods are also valuable for characterizing thin films and modified surfaces incorporating this compound.

Voltammetry and Amperometry for Redox Activity

Cyclic voltammetry (CV) is a widely used technique to investigate the electrochemical behavior of pyridin-2-one derivatives. mdpi.com By scanning the potential of an electrode and measuring the resulting current, CV can reveal the oxidation and reduction potentials of the compound. For a 3-substituted pyridin-2-ol, electrochemical activity is often associated with the pyridin-2-one core. mdpi.com The electrochemical oxidation of such compounds can be an irreversible process, with the potential influenced by the nature of the substituents on the pyridine (B92270) ring. mdpi.commdpi.comresearchgate.net

Table 2: Hypothetical Electrochemical Data for a 3-Substituted Pyridin-2-ol Derivative

| Technique | Parameter | Representative Value | Description |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Oxidation Potential (Epa) | +0.8 to +1.2 V vs. Ag/AgCl | The potential at which the compound undergoes oxidation. |

| CV | Reduction Potential (Epc) | Not typically observed (irreversible) | The potential at which the compound undergoes reduction. |

| Amperometry | Current Response | Proportional to concentration | At a fixed potential, the measured current can be used for quantitative analysis. |

This table presents illustrative data based on the electrochemical behavior of similar pyridin-2-one compounds.

Electrochemical Impedance Spectroscopy (EIS) in Surface Science Research

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the properties of electrode-electrolyte interfaces. researchgate.netduth.grmdpi.comdntb.gov.ua If "3-(2-Aminoethyl)pyridin-2-ol hydrochloride" is used to form a film on an electrode surface, EIS can provide valuable information about the film's capacitance, resistance, and charge transfer kinetics. researchgate.netmdpi.com By applying a small sinusoidal voltage perturbation and measuring the current response over a range of frequencies, a complex impedance spectrum is generated. This data can be fitted to an equivalent electrical circuit model to extract quantitative parameters related to the interfacial properties. researchgate.netmdpi.com

Spectroscopic Imaging and Microscopy Techniques (e.g., Raman Mapping, AFM) for Heterogeneous Systems

Spectroscopic imaging and microscopy techniques are essential for visualizing the spatial distribution and morphology of "3-(2-Aminoethyl)pyridin-2-ol hydrochloride" in heterogeneous systems, such as on surfaces or within polymer matrices.

Raman spectroscopy provides information about the vibrational modes of a molecule, offering a chemical fingerprint. acs.orgnih.govresearchgate.netmdpi.com The Raman spectrum of a pyridine derivative is characterized by distinct peaks corresponding to ring breathing modes and C-H vibrations. acs.orgresearchgate.net When the compound is adsorbed onto a metal surface, Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the signal, allowing for the detection of even monolayer coverages. nih.gov Raman mapping can then be used to visualize the spatial distribution of the compound on a surface.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. rsc.org If "3-(2-Aminoethyl)pyridin-2-ol hydrochloride" is deposited as a thin film, AFM can be used to characterize the film's morphology, roughness, and homogeneity. This information is crucial for understanding how the compound organizes on a surface and for correlating surface structure with properties.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 3-(2-Aminoethyl)pyridin-2-ol hydrochloride |

| Acetonitrile |

Trace Analysis and Detection Limit Methodologies in Research Samples

The quantitative analysis of "3-(2-Aminoethyl)pyridin-2-ol hydrochloride" at trace levels in complex research samples, such as biological matrices, is crucial for understanding its metabolic fate, pharmacokinetic profile, and potential biological activity. While specific validated methods for this particular compound are not extensively documented in publicly available literature, the analytical strategies employed for structurally similar compounds, particularly aminopyridines and other pyridine derivatives, provide a robust framework for the development of sensitive and selective assays. Advanced analytical techniques, predominantly liquid chromatography coupled with mass spectrometry, are the methods of choice for trace analysis.

Methodologies for trace analysis of pyridine-containing compounds generally involve meticulous sample preparation to isolate the analyte from interfering matrix components, followed by highly sensitive instrumental detection. The primary objective of these methods is to achieve the lowest possible limit of detection (LOD) and limit of quantitation (LOQ), thereby enabling the accurate measurement of minute quantities of the analyte.

Sample Preparation for Trace Analysis:

Effective sample preparation is a critical prerequisite for reliable trace analysis. The choice of technique depends on the nature of the sample matrix (e.g., plasma, urine, tissue homogenates) and the physicochemical properties of the analyte. Common approaches for aminopyridine and related compounds include:

Protein Precipitation (PPT): A straightforward and widely used method for biological samples, where a solvent such as acetonitrile or methanol (B129727) is added to precipitate proteins, which are then removed by centrifugation. While simple, it may result in a less clean extract compared to other techniques.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. By selecting appropriate solvents and adjusting the pH, "3-(2-Aminoethyl)pyridin-2-ol hydrochloride" can be selectively extracted from the aqueous sample matrix into an organic solvent, concentrating the analyte and removing interferences.

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to PPT and LLE. It utilizes a solid sorbent material packed into a cartridge to retain the analyte of interest while other matrix components are washed away. The analyte is subsequently eluted with a small volume of a strong solvent. The choice of sorbent (e.g., reversed-phase, ion-exchange) is critical and would be tailored to the properties of "3-(2-Aminoethyl)pyridin-2-ol hydrochloride".

Instrumental Analysis for Trace Detection:

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace quantification of small molecules like "3-(2-Aminoethyl)pyridin-2-ol hydrochloride" in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC separates the analyte from other components in the prepared sample extract based on their differential interactions with a stationary phase packed in a column. The choice of column chemistry (e.g., C18, mixed-mode) and mobile phase composition is optimized to achieve good chromatographic resolution and peak shape for the target compound.

Tandem Mass Spectrometry (MS/MS): This detection technique offers exceptional sensitivity and selectivity. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode. In this mode, the precursor ion (the ionized form of "3-(2-Aminoethyl)pyridin-2-ol hydrochloride") is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing the likelihood of interference from other co-eluting compounds. Modern LC-MS/MS systems can achieve detection limits in the picogram to femtogram range.

Determination of Detection and Quantitation Limits:

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The limit of quantitation (LOQ) is the lowest concentration that can be measured with a defined level of precision and accuracy.

The determination of LOD and LOQ is a critical part of the validation of any trace analytical method and is often established based on the signal-to-noise ratio (S/N). A common approach is to define the LOD as the concentration that produces a signal with a S/N of 3:1, and the LOQ as the concentration yielding a S/N of 10:1. acs.orgchromatographyonline.com

Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve, as per the guidelines from the International Council on Harmonisation (ICH). nih.gov

LOD = 3.3 * (standard deviation of the intercept / slope of the calibration curve) nih.gov

LOQ = 10 * (standard deviation of the intercept / slope of the calibration curve) nih.gov

While specific LOD and LOQ values for "3-(2-Aminoethyl)pyridin-2-ol hydrochloride" are not readily found in the literature, data from studies on similar aminopyridine compounds illustrate the sensitivity that can be achieved with modern analytical methods.

Table 1: Examples of Detection Limits for Structurally Related Aminopyridine Compounds

| Compound | Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

|---|---|---|---|---|

| 2-Aminopyridine | Spectrofluorimetry | Pharmaceutical preparations | 0.62 ng/mL | - |

| 3-Aminopyridine | Spectrofluorimetry | Pharmaceutical preparations | 0.74 ng/mL | - |

| 4-Aminopyridine | HPLC | Serum, Saliva, Urine | 1 µg/L | - |

| 2-Aminopyridine | LC-MS/MS | Piroxicam (API) | 5.25 ppm | 75 ppm |

This table is for illustrative purposes to demonstrate the achievable detection limits for similar compounds and does not represent data for 3-(2-Aminoethyl)pyridin-2-ol hydrochloride.

The development of a trace analysis method for "3-(2-Aminoethyl)pyridin-2-ol hydrochloride" would involve a systematic process of optimizing sample preparation and LC-MS/MS conditions, followed by a rigorous validation to determine key parameters including linearity, precision, accuracy, and the limits of detection and quantitation.

In-depth Analysis of 3-(2-Aminoethyl)pyridin-2-ol hydrochloride in Synthetic Chemistry and Material Science

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the compound 3-(2-Aminoethyl)pyridin-2-ol hydrochloride. The applications outlined in the requested article—its use as a precursor for novel heterocyclic compounds, its role as a ligand in catalysis and coordination chemistry, and its function as a monomer in advanced materials science—are not documented in readily available scientific sources for this particular chemical entity.

While the individual components of its structure, namely the 2-pyridone (a tautomer of 2-hydroxypyridine) core and the aminoethyl side chain, are common motifs in compounds with diverse chemical and biological activities, the specific combination represented by 3-(2-Aminoethyl)pyridin-2-ol hydrochloride does not appear to be a widely studied or commercially available research building block.

General classes of related compounds are well-represented in the literature for the applications mentioned:

Pyridone and Pyridine Derivatives in Heterocyclic Synthesis: The pyridine and pyridone scaffolds are fundamental building blocks in medicinal chemistry and organic synthesis. They are frequently used to construct complex fused and bridged heterocyclic systems, which are often found in natural products and pharmaceuticals.

Pyridine-based Ligands in Catalysis: The nitrogen atom in the pyridine ring is an excellent coordinating agent for a vast array of metals. Bidentate and tridentate ligands incorporating pyridine and other donor groups (like amines) are extensively used to create transition metal complexes for various catalytic processes, including asymmetric catalysis.

Functional Monomers and MOFs: Molecules containing multiple coordination sites, such as pyridyl and amino groups, can serve as building blocks (linkers or nodes) for the construction of advanced materials like coordination polymers and Metal-Organic Frameworks (MOFs).

However, without specific research data on 3-(2-Aminoethyl)pyridin-2-ol hydrochloride, any discussion of its role in these areas would be speculative and fall outside the required scope of this article. The generation of scientifically accurate content, including detailed research findings and data tables as requested, is not possible due to the absence of primary literature concerning this specific compound.

Therefore, the subsequent sections of the requested article cannot be completed. Further research would be required to synthesize and characterize 3-(2-Aminoethyl)pyridin-2-ol hydrochloride and to explore its potential applications in the specified fields.

Applications in Chemical Synthesis and As Research Building Blocks

Functional Monomers and Building Blocks for Advanced Materials Science

Polymer Synthesis with Integrated Pyridinol Units

The incorporation of pyridinol units into polymer backbones can impart specific properties to the resulting materials, such as thermal stability, altered solubility, and the ability to coordinate with metal ions. The bifunctionality of 3-(2-Aminoethyl)pyridin-2-ol (the free base of the hydrochloride salt) allows it to be used as a monomer in polymerization reactions.

For instance, the amino group can react with carboxylic acids, acyl chlorides, or isocyanates to form polyamides, polyimides, or polyureas, respectively. The hydroxyl group can participate in condensation reactions to form polyesters or polyethers. The pyridine (B92270) nitrogen also influences the polymer's properties by providing a site for hydrogen bonding or metal coordination.

Pyridine-containing polymers are noted for their potential in various applications, from self-assembly of block copolymers to the capture of contaminants. nih.gov The innate Lewis basicity of the pyridine motif is a key feature, though it can sometimes complicate polymerizations catalyzed by transition metals. nih.gov The synthesis of pyridine-based polybenzimidazoles, for example, has been achieved using pyridine dicarboxylic acids as monomers, resulting in polymers with high thermal stability and proton conductivity, which are desirable for applications such as high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com

Table 1: Examples of Polymerization Reactions Incorporating Pyridine Moieties

| Polymer Type | Monomers | Key Properties of Resulting Polymer | Potential Applications |

| Polybenzimidazoles | Pyridine dicarboxylic acids, Tetraaminobiphenyl | High thermal stability, High proton conductivity | Fuel cell membranes |

| Pyridine-appended multidentate polymers | Poly(acrylic acid) backbone with pyridine and PEG side chains | Aqueous solubility, Biocompatibility, Colloidal stability | Surface ligands for quantum dots |

| Pyridine type zwitterionic polyurethanes | N,N-bis(2-hydroxyethyl)isonicotinamide, Diisocyanates, Diols | Shape memory effect, Moisture-sensitivity | Smart biomedical applications |

Development of Responsive Materials

Stimuli-responsive materials, also known as "smart" materials, can change their physical or chemical properties in response to external stimuli such as pH, temperature, light, or the presence of specific ions. mdpi.commdpi.com The pyridine ring in 3-(2-Aminoethyl)pyridin-2-ol makes it a candidate for the development of pH-responsive materials. The nitrogen atom in the pyridine ring can be protonated or deprotonated depending on the pH of the surrounding environment, which can lead to changes in the material's conformation, solubility, or binding properties. acs.org